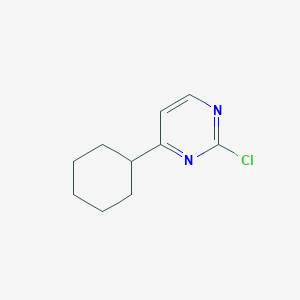
2-Chloro-4-cyclohexylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclohexylpyrimidine is an organic compound with the molecular formula C10H13ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a chlorine atom at the second position and a cyclohexyl group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexylpyrimidine typically involves the chlorination of 4-cyclohexylpyrimidine. One common method includes the reaction of 4-cyclohexylpyrimidine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
[ \text{C10H14N2} + \text{SOCl2} \rightarrow \text{C10H13ClN2} + \text{SO2} + \text{HCl} ]
In this reaction, thionyl chloride acts as a chlorinating agent, replacing a hydrogen atom with a chlorine atom at the second position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclohexylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-couplings to form C-C bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions typically occur under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-cyclohexylpyrimidine, 2-thio-4-cyclohexylpyrimidine, and 2-alkoxy-4-cyclohexylpyrimidine.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but may include hydroxylated or dechlorinated derivatives.
Coupling Reactions: Products include various C2-aryl pyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-cyclohexylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclohexylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Chloro-4-phenylpyrimidine: Contains a phenyl group at the fourth position.
2-Chloro-4-ethylpyrimidine: Features an ethyl group at the fourth position.
Uniqueness
2-Chloro-4-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-cyclohexylpyrimidine |
InChI |
InChI=1S/C10H13ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
NAMOMEXNHADNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
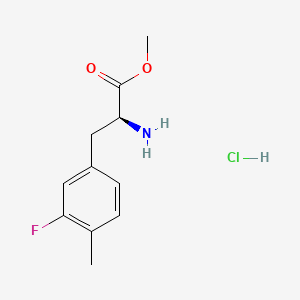

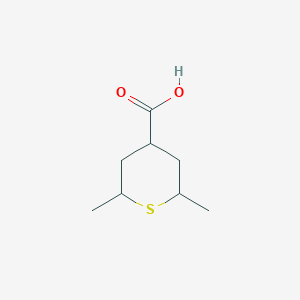

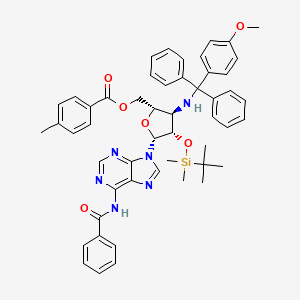
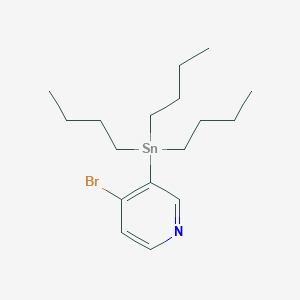
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
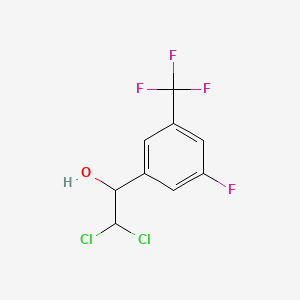


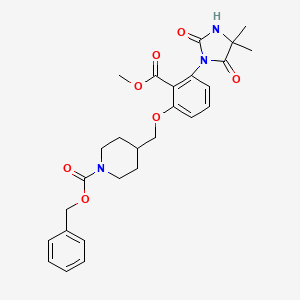
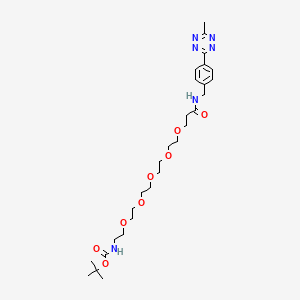
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
